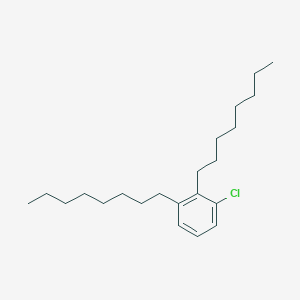![molecular formula C9H8N4 B14382198 1-[(E)-Phenyldiazenyl]-1H-pyrazole CAS No. 89453-08-7](/img/structure/B14382198.png)
1-[(E)-Phenyldiazenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-Phenyldiazenyl]-1H-pyrazole is an organic compound belonging to the class of azoles, specifically pyrazoles It is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent diazotization . Another method includes the condensation of phenylhydrazine with 1,3-diketones, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrazole oxides.
Reduction: Formation of phenylpyrazole amines.
Substitution: Formation of halogenated phenylpyrazoles.
Wissenschaftliche Forschungsanwendungen
1-[(E)-Phenyldiazenyl]-1H-pyrazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(E)-Phenyldiazenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
1-[(E)-Phenyldiazenyl]-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-1H-pyrazole: Lacks the diazenyl group, resulting in different chemical reactivity and applications.
3,5-Diphenyl-1H-pyrazole: Contains additional phenyl groups, leading to increased steric hindrance and altered biological activity.
Uniqueness: The presence of the diazenyl group in this compound imparts unique chemical properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
89453-08-7 |
|---|---|
Molekularformel |
C9H8N4 |
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
phenyl(pyrazol-1-yl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-5-9(6-3-1)11-12-13-8-4-7-10-13/h1-8H |
InChI-Schlüssel |
SYPNWKBYGRAMPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NN2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
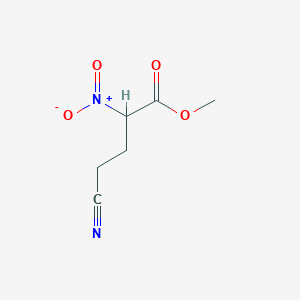
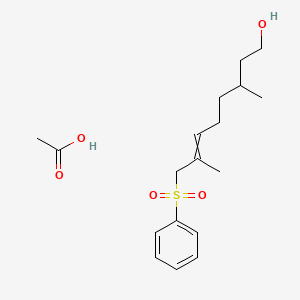
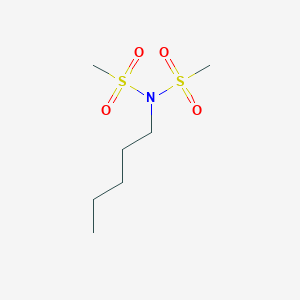
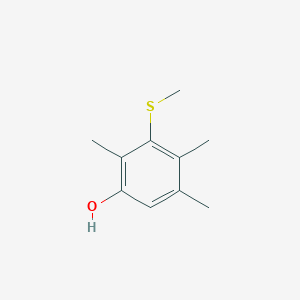
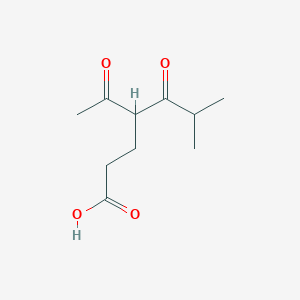
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
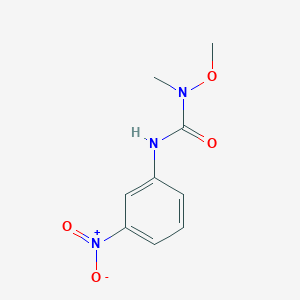
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
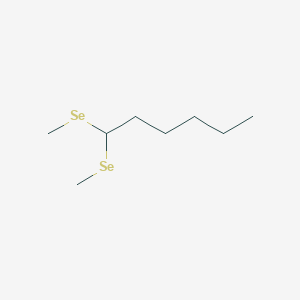
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
